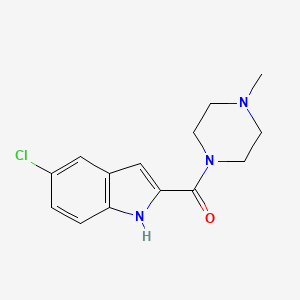
JNJ-7777120
概述
描述
JNJ-7777120 是一种由强生制药研发和开发的合成化合物。它是一种有效的组胺 H4 受体选择性拮抗剂。 该化合物已显示出显著的抗炎作用,并且在治疗瘙痒症(瘙痒)方面优于传统的抗组胺药 .
科学研究应用
JNJ-7777120 由于其潜在的治疗应用已得到广泛研究。它在治疗炎症性疾病和瘙痒症方面显示出希望。 在过敏性哮喘的鼠模型中,this compound 被发现通过降低抗-OVA IgE 血清浓度、肺组织炎症浸润和支气管肺泡灌洗液中的嗜酸性粒细胞数量来减少哮喘症状 . 此外,它已被用作工具来了解组胺 H4 受体在各种生理和病理过程中的作用 .
作用机制
JNJ-7777120 通过选择性拮抗组胺 H4 受体发挥作用。该受体参与介导炎症和免疫反应。 通过阻断组胺 H4 受体,this compound 抑制肥大细胞和中性粒细胞的迁移,从而减少炎症和瘙痒 .
生化分析
Biochemical Properties
JNJ-7777120 interacts with the histamine H4 receptor, which is selectively expressed on immune cells such as T-cells, neutrophils, eosinophils, and mast cells . The compound has been shown to mediate histamine-induced chemotaxis of eosinophils in vitro . It has also been found to be a partial agonist in beta-arrestin2 recruitment .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to block histamine-induced chemotaxis and calcium influx in mouse bone marrow-derived mast cells . Additionally, it can block the histamine-induced migration of tracheal mast cells from the connective tissue toward the epithelium in mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the histamine H4 receptor. It acts as a potent and selective antagonist at this receptor . The compound has been found to be a partial agonist in beta-arrestin2 recruitment, indicating that it can influence cell signaling pathways .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, the compound has been noted for its anti-inflammatory activity in a mouse model of zymosan-induced peritonitis . The drug was abandoned due to its short in vivo half-life and hypoadrenocorticism toxicity in rats and dogs .
Dosage Effects in Animal Models
In a rat model of Sephadex-induced pulmonary eosinophilia, this compound demonstrated a dose-related inhibition of eosinophil migration into rat airways . The compound produced an approximate ID50 of 10 mg/kg .
准备方法
JNJ-7777120 的合成涉及 5-氯吲哚-2-羧酸与 4-甲基哌嗪的偶联。 该反应通常在偶联试剂如 2-(1H-7-氮杂苯并三唑-1-基)-1,1,3,3-四甲基脲六氟磷酸甲铵 (HATU)、1-羟基-7-氮杂苯并三唑 (HOAT) 和 N,N-二异丙基乙胺 (DIPEA) 的存在下在 N,N-二甲基甲酰胺 (DMF) 中进行 . This compound 的工业生产方法尚未得到广泛的记录,但所描述的合成路线是高效的,并能产出高纯度的产品。
化学反应分析
由于存在反应性官能团(如吲哚和哌嗪部分),JNJ-7777120 主要发生取代反应。这些反应中常用的试剂包括各种亲核试剂和亲电试剂。 这些反应形成的主要产物通常是原始化合物在吲哚或哌嗪环上的修饰衍生物 .
相似化合物的比较
与 JNJ-7777120 类似的化合物包括 JNJ-39758979 和 toreforant。这两种化合物也是选择性组胺 H4 受体拮抗剂,并已显示出抗炎和抗瘙痒活性。 This compound 的独特之处在于其特定的化学结构,其中包括 5-氯吲哚部分和 4-甲基哌嗪基团 . 这种结构上的独特性使其具有特定的药理学特征,并在某些治疗应用中有效。
属性
IUPAC Name |
(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQJRYMLJBBEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963461 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459168-41-3 | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ7777120 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | JNJ-7777120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
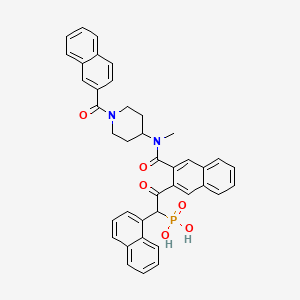
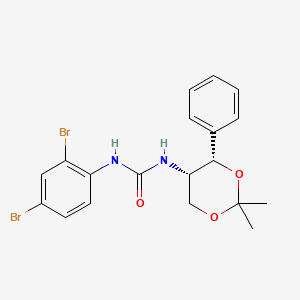
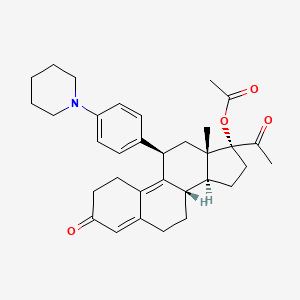
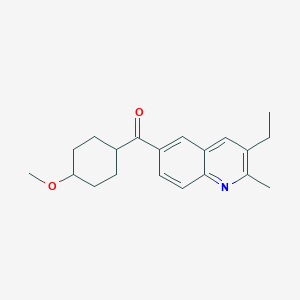
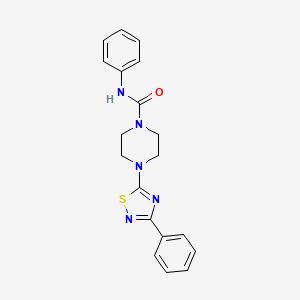
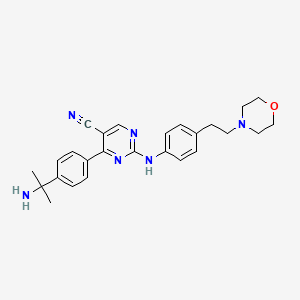
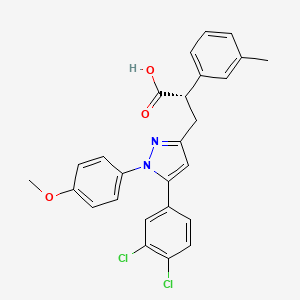
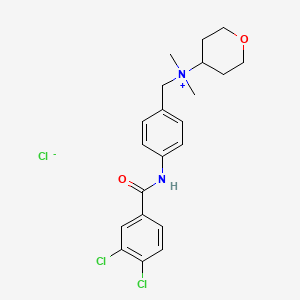
![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)
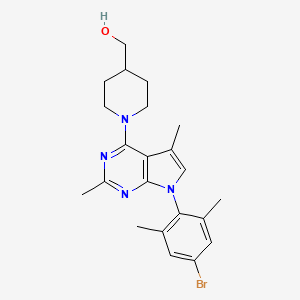
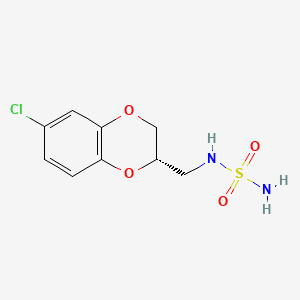
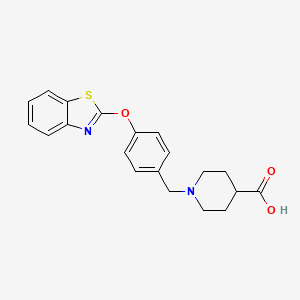
![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)
![2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide](/img/structure/B1673013.png)
